molecular formula C53H74BrO2PPd B14771868 Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)

Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)

Cat. No.: B14771868
M. Wt: 960.4 g/mol
InChI Key: GEMHNHWISAQKKZ-UHFFFAOYSA-M
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Description

bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium: is a complex organometallic compound. This compound is notable for its unique structure, which combines adamantane derivatives with palladium, making it a subject of interest in various fields of scientific research, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium typically involves multi-step organic synthesis. The adamantane derivatives are first prepared through a series of reactions, including alkylation and halogenation. The biphenyl phosphane ligand is synthesized separately, often involving the use of Grignard reagents and subsequent functional group transformations. The final step involves the coordination of the palladium center with the prepared ligands under controlled conditions, such as inert atmosphere and specific temperature ranges .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium exerts its effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The adamantane moieties provide steric hindrance, enhancing the selectivity of the reactions. The biphenyl phosphane ligand stabilizes the palladium center, allowing it to participate in catalytic cycles efficiently.

Comparison with Similar Compounds

    [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide: This compound shares a similar biphenyl phosphane ligand but differs in the metal center and its applications.

    Adamantane-Derived Schiff Bases: These compounds also feature adamantane moieties and are used in various therapeutic applications.

Properties

Molecular Formula

C53H74BrO2PPd

Molecular Weight

960.4 g/mol

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);butylbenzene

InChI

InChI=1S/C43H61O2P.C10H13.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-2-3-7-10-8-5-4-6-9-10;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;5-6,8-9H,2-3,7H2,1H3;1H;/q;-1;;+2/p-1

InChI Key

GEMHNHWISAQKKZ-UHFFFAOYSA-M

Canonical SMILES

CCCCC1=CC=[C-]C=C1.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.Br[Pd+]

Origin of Product

United States

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